2-Methyl-5-(methylsulfanyl)quinolin-8-ol
Description
2-Methyl-5-(methylsulfanyl)quinolin-8-ol is a quinoline derivative featuring a methyl group at position 2 and a methylsulfanyl group at position 3. The quinoline scaffold is known for its planar aromatic structure, which facilitates π-π interactions and metal chelation. The hydroxyl group at position 8 contributes to acidity (pKa ~8–10), while the methylsulfanyl substituent enhances lipophilicity, influencing solubility and membrane permeability . This compound’s structural features make it relevant in medicinal chemistry, particularly in contexts requiring metal coordination or hydrophobic interactions.
Properties
CAS No. |
73113-04-9 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-methyl-5-methylsulfanylquinolin-8-ol |
InChI |
InChI=1S/C11H11NOS/c1-7-3-4-8-10(14-2)6-5-9(13)11(8)12-7/h3-6,13H,1-2H3 |
InChI Key |
VHLRUMKNIPTBHG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2C=C1)SC)O |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)SC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Quinolin-8-ol Derivatives
Substituent Effects on Physicochemical Properties
- 5-Methylquinolin-8-ol (CAS 5541-67-3): Structural Difference: Lacks the methylsulfanyl group at position 4. Impact: The methyl group reduces lipophilicity (Log P = 1.82 vs. ~2.5 for the target compound) and molecular weight (159.18 g/mol vs. 205.27 g/mol). This results in higher water solubility (Log S = −2.3 vs. −3.1 for the methylsulfanyl analog) . Biological Relevance: Lower BBB permeability (BBB score: 0.85 vs. 0.93) suggests reduced CNS activity compared to the target compound .
- 5-((4-Chloroindolin-1-yl)sulfonyl)-2-(methylamino)quinolin-8-ol (Compound 10): Structural Difference: Sulfonyl and methylamino groups at positions 5 and 2. Impact: The sulfonyl group increases acidity (pKa ~7.5) and hydrogen-bonding capacity, reducing cell permeability (Papp < 10 × 10⁻⁶ cm/s vs. ~15 × 10⁻⁶ cm/s for the target compound) . Biological Relevance: Demonstrated efficacy against botulinum neurotoxin A, likely due to enhanced polar interactions with enzyme active sites .
- 2-(4-Nitrostyryl)quinolin-8-ol (STQ-NO₂): Structural Difference: Styryl and nitro groups at positions 2 and 3. Impact: The extended conjugation increases planarity, promoting DNA intercalation and metal chelation (e.g., Zn²⁺, log K = 5.2). Biological Relevance: Higher cytotoxicity in cancer cell lines (IC₅₀ = 8 µM vs. >50 µM for the target compound) .
Structural and Crystallographic Comparisons
- 5-{[(2-Hydroxyethyl)sulfanyl]methyl}quinolin-8-ol: Structural Difference: Hydroxyethylsulfanyl group at position 5. Impact: The hydroxyl group enables O–H∙∙∙N/S hydrogen bonding, forming layered crystal structures. In contrast, the target compound’s methylsulfanyl group favors van der Waals interactions, resulting in less dense packing (density = 1.14 g/cm³ vs. 1.29 g/cm³) .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Log P | Log S | pKa | BBB Permeability |
|---|---|---|---|---|---|
| 2-Methyl-5-(methylsulfanyl)quinolin-8-ol | 205.27 | 2.5 | −3.1 | 8.9 | 0.93 |
| 5-Methylquinolin-8-ol | 159.18 | 1.82 | −2.3 | 9.2 | 0.85 |
| STQ-NO₂ | 296.30 | 3.1 | −4.2 | 7.8 | 0.78 |
| Quinolin-8-ol | 145.16 | 1.65 | −1.9 | 8.5 | 0.88 |
Data derived from
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